Diethyl-3-mercaptopropylphosphonate

Overview

Description

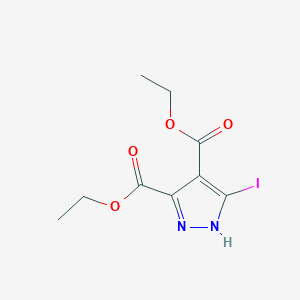

Diethyl-3-mercaptopropylphosphonate (DMPP) is an organophosphonate compound that is widely used in scientific research for its ability to act as a chelating agent, as well as its antifungal and antibacterial properties. DMPP has been used in a variety of studies, ranging from biochemistry and physiology to toxicology and pharmacology. Its versatility and effectiveness make it a valuable tool for researchers in the laboratory setting.

Scientific Research Applications

Corrosion Inhibition

Diethyl-3-mercaptopropylphosphonate and its derivatives are effective corrosion inhibitors. For instance, certain α-aminophosphonates have shown significant inhibition of mild steel corrosion in hydrochloric acid, which is beneficial for industrial pickling processes. These compounds act as mixed-type inhibitors and show high inhibition efficiency at relatively low concentrations (Gupta et al., 2017). Additionally, other diethyl (phenylamino) methyl phosphonate derivatives have been investigated for their corrosion inhibitory properties in carbon steel, demonstrating effectiveness in acidic environments (Moumeni et al., 2020).

Synthesis of Pharmaceutical Compounds

Compounds similar to diethyl-3-mercaptopropylphosphonate are used in the synthesis of various pharmaceuticals. For example, a derivative has been employed in the synthesis of enantiomeric phosphocarnitine, a compound with potential medical applications (Wróblewski & Hałajewska-Wosik, 2002). Moreover, alpha-halogenated analogs of similar phosphonic acids have shown promise as antimalarial agents (Verbrugghen et al., 2010).

Polymer Synthesis

Diethyl vinylphosphonate, a related compound, has been polymerized using rare earth metal-initiated group transfer polymerization to create high-molecular-weight poly(vinylphosphonate)s. These polymers demonstrate precise molecular weight control and low polydispersity, with potential applications in various industries (Salzinger et al., 2011).

Anticancer Research

Diethyl derivatives have been explored for their anticancer properties. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on cell apoptosis, cell cycle regulation, and reactive oxygen species in human hepatocarcinoma cells (Qu et al., 2010).

properties

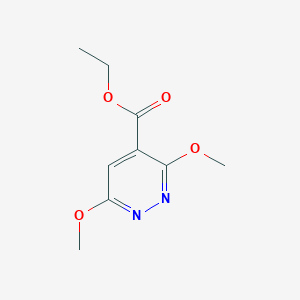

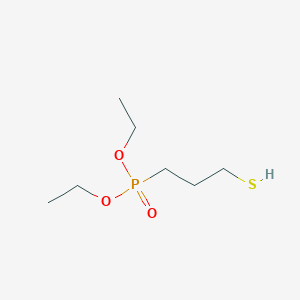

IUPAC Name |

3-diethoxyphosphorylpropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS/c1-3-9-11(8,10-4-2)6-5-7-12/h12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDRFNGVCADKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCS)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.